

Reproducibility of L-152804's Effects on Food Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

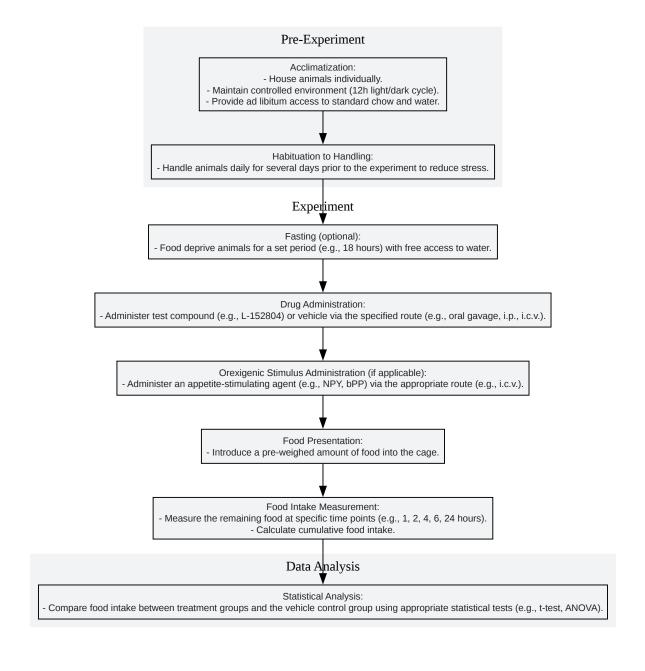
For Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutics to modulate food intake has led to the investigation of numerous molecular targets, including the Neuropeptide Y (NPY) Y5 receptor. L-152804 emerged as a potent and selective antagonist for this receptor, sparking interest in its potential as an appetite suppressant. However, the reproducibility of its effects on food intake has been a subject of scientific scrutiny. This guide provides a comparative analysis of L-152804's performance against other NPY Y5 receptor antagonists, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

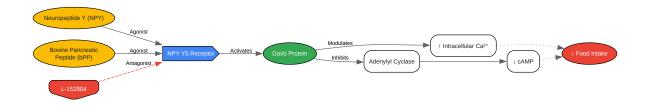
Data Presentation: Quantitative Comparison of NPY Y5 Receptor Antagonists on Food Intake

The following tables summarize the quantitative data from key preclinical studies investigating the effects of L-152804 and other NPY Y5 receptor antagonists on food intake in rodent models.

Compound	Animal Model	Administrat ion Route & Dose	Orexigenic Stimulus	Change in Food Intake	Reference
L-152804	Satiated SD Rats	Intracerebrov entricular (30 μg)	Bovine Pancreatic Peptide (bPP, 5 µg, i.c.v.)	Significant inhibition	[1][2]
L-152804	Satiated SD Rats	Oral (10 mg/kg)	Bovine Pancreatic Peptide (bPP, 5 µg, i.c.v.)	Significant inhibition	[1][2]
L-152804	Satiated SD Rats	Intracerebrov entricular or Oral	Neuropeptide Y (NPY, 5 μg, i.c.v.)	No significant inhibition	[1][2]
L-152804	Rodents	Not specified	Spontaneous	No effect on spontaneous caloric intake	[2]
CGP 71683A	Lean Satiated Rats	Intraperitonea I (10 mg/kg)	Neuropeptide Y (NPY, i.c.v.)	~50% inhibition of NPY-induced food intake	[3]
CGP 71683A	Lean Rats	Intraperitonea I (1-10 mg/kg)	Nocturnal / Fasting- induced	Dose- dependent decrease	[4]
CGP 71683A	Obese Zucker fa/fa Rats	Intracerebrov entricular (>15 nmol/kg)	Neuropeptide Y (NPY, 3.4 nmol/kg, i.c.v.)	Blockade of NPY-induced increase in food intake	[5]
MK-0557	Obese Individuals	Oral (1 mg/day for 52 weeks)	-	1.1 kg placebo- subtracted weight loss	



			(not clinically meaningful)
Velneperit (S- 2367)	Obese Subjects	Oral (800 mg/day with reduced calorie diet)	3.8 kg weight loss vs 0.8 kg for placebo [6] after 54 weeks


Experimental Protocols General Protocol for Rodent Food Intake Studies

This section outlines a typical experimental workflow for assessing the effect of a compound on food intake in rodents.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ispub.com [ispub.com]
- 4. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shionogi.com [shionogi.com]
- To cite this document: BenchChem. [Reproducibility of L-152804's Effects on Food Intake: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673691#reproducibility-of-l-152804-s-effects-on-food-intake]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com